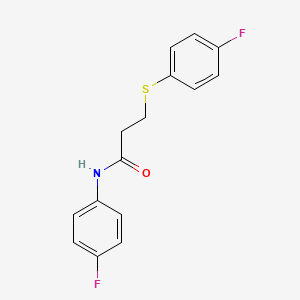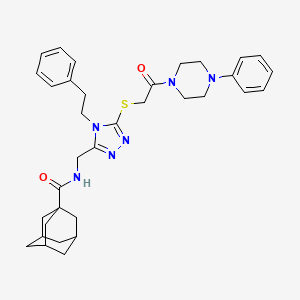
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C34H42N6O2S and its molecular weight is 598.81. The purity is usually 95%.
BenchChem offers high-quality (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Studies Adamantane-containing triazole thiones, including compounds similar to the requested chemical, have been studied for their structural and vibrational properties. Research has demonstrated the potential of these compounds to exhibit analgesic activities, highlighting the importance of adamantane structures in medicinal chemistry. Theoretical studies using DFT and Multi-reference ab initio Methods provide insights into the equilibrium geometry, vibrational spectra, and UV/Vis spectra of these compounds, suggesting their potential for drug design due to predicted biological activities (Shundalau et al., 2019).
Quantum Chemical Analysis Further quantum chemical analyses have been conducted on adamantane-based compounds, which are structurally related to the requested chemical, to understand their spectroscopic properties and potential biological activities. These studies involve DFT calculations to predict vibrational IR and Raman spectra, and TDDFT and MRPT calculations for electronic absorption spectra. Such detailed analyses are crucial for understanding the molecular behavior and designing molecules with desired biological effects (Al-Ghulikah et al., 2019).
Reactivity and Adsorption Behavior The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These studies provide valuable insights into the interactions of such molecules with biological systems, potentially guiding the development of pharmaceuticals with specific mechanisms of action, such as autoxidation prevention or targeted molecular interactions (Al-Ghulikah et al., 2021).
Synthesis and Biological Activities Research into the synthesis of adamantane-containing molecules and their derivatives has shown diverse biological activities, including antimicrobial and anti-inflammatory properties. These studies underscore the versatility of adamantane-based structures in drug design, highlighting their potential to serve as scaffolds for developing new therapeutic agents with varied biological activities (Al-Abdullah et al., 2014).
Eigenschaften
IUPAC Name |
N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N6O2S/c41-31(39-15-13-38(14-16-39)29-9-5-2-6-10-29)24-43-33-37-36-30(40(33)12-11-25-7-3-1-4-8-25)23-35-32(42)34-20-26-17-27(21-34)19-28(18-26)22-34/h1-10,26-28H,11-24H2,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHWDTNDQBRMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

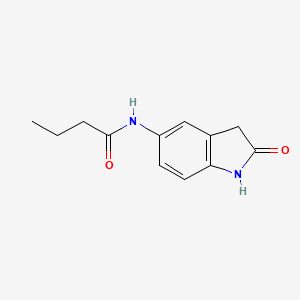
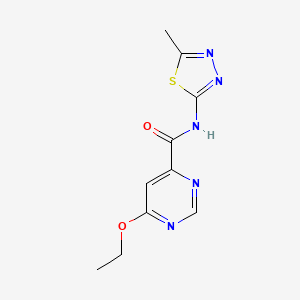
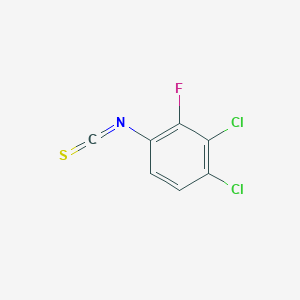
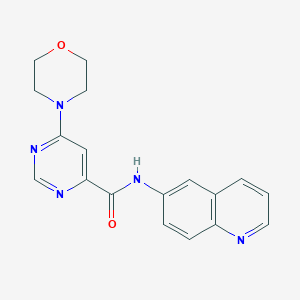
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)
![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)
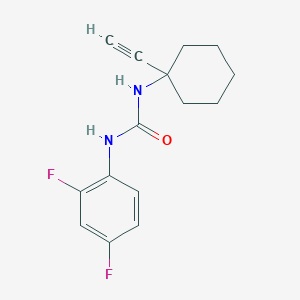
![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
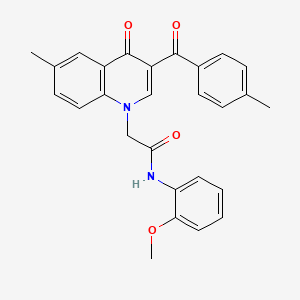
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)
